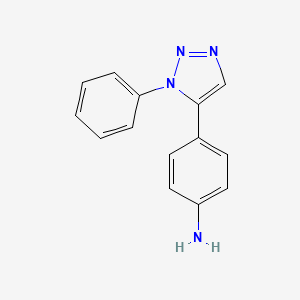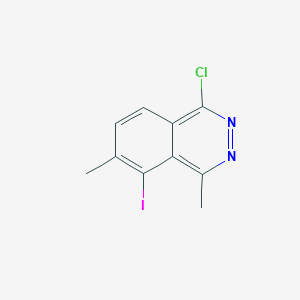![molecular formula C12H18N2O3 B13883151 tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a tert-butyl group, a methoxymethyl group, and a pyridinyl group, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(methoxymethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It can be used to modify the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also serve as a protecting group, temporarily masking reactive sites on molecules to prevent unwanted reactions during synthesis.
Molecular Targets and Pathways: The molecular targets of this compound include enzymes and receptors that are involved in various biochemical pathways. By interacting with these targets, the compound can modulate the activity of specific proteins and influence cellular processes.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another carbamate derivative with similar protecting group properties.
tert-Butyl (4-bromobutyl)carbamate: A carbamate compound used in the synthesis of pharmacophore elements for drug development.
Uniqueness: tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate is unique due to the presence of the methoxymethyl and pyridinyl groups, which provide additional reactivity and versatility in synthetic applications. These functional groups allow for a broader range of chemical transformations and make the compound valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-7-9(8-16-4)5-6-13-10/h5-7H,8H2,1-4H3,(H,13,14,15) |
Clave InChI |
XXIZTGGBDADELD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B13883070.png)
![tert-butyl N-[2-(1,5-naphthyridin-2-yl)ethyl]carbamate](/img/structure/B13883074.png)
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)


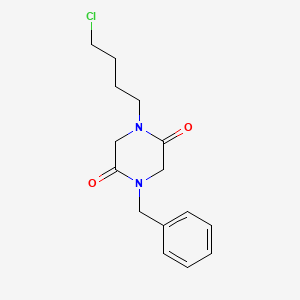
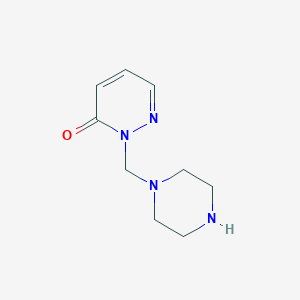
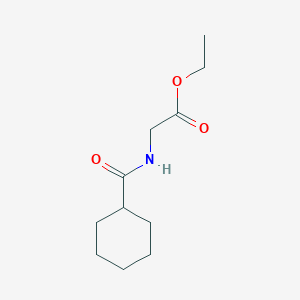
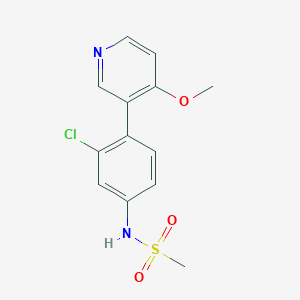
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)
